molecular formula C22H29N3O5S2 B2930471 N-(4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 946249-51-0

N-(4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide

Cat. No. B2930471
CAS RN: 946249-51-0
M. Wt: 479.61
InChI Key: MUMHSQFTJHYRFQ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their use in medicine, particularly as antibiotics .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate sulfonyl chloride with the corresponding amine to form the sulfonamide bond. This is a common method for synthesizing sulfonamides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a sulfonamide group, and a phenyl group. These groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Sulfonamides, in general, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research by Fadda et al. (2016) highlighted the synthesis of new N-sulfonates with quinolyl functional groups, demonstrating potential biological activity including antimicrobial and antifungal properties. This suggests the compound may have applications in the development of new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Anticancer Activity

A study by Marciniec et al. (2017) described the synthesis of acetylenic quinolinesulfonamides and evaluated their antiproliferative activity against various cancer cell lines. The findings indicated some compounds exhibited potent anticancer activities, suggesting potential applications in cancer treatment (Marciniec, Pawełczak, Latocha, Skrzypek, Maciążek-Jurczyk, & Boryczka, 2017).

Antioxidant Activity

Kumar and Vijayakumar (2017) synthesized a series of arylsulfonamide-based quinolines and evaluated their antioxidant, antifungal, and antibacterial activities. Their research found that some compounds showed prominent antioxidant activity, highlighting their potential use in oxidative stress-related conditions (Kumar & Vijayakumar, 2017).

Enzyme Inhibition for Therapeutic Applications

Compounds similar to the one have been explored for their ability to inhibit specific enzymes. For example, Supuran et al. (2013) investigated aromatic sulfonamide inhibitors of carbonic anhydrases, key enzymes involved in many physiological and pathological processes. Such inhibitors have potential therapeutic applications in conditions like glaucoma, epilepsy, and cancer (Supuran, Maresca, Gregáň, & Remko, 2013).

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as inhibitors of bacterial enzymes, preventing the bacteria from synthesizing folic acid, which is necessary for their growth and reproduction .

properties

IUPAC Name

2-methyl-N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S2/c1-4-14-31(27,28)25-13-5-6-17-7-8-19(15-21(17)25)24-32(29,30)20-11-9-18(10-12-20)23-22(26)16(2)3/h7-12,15-16,24H,4-6,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMHSQFTJHYRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide

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